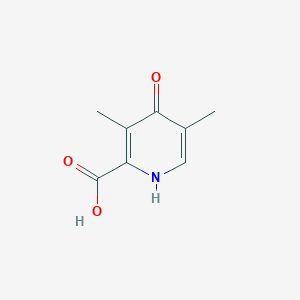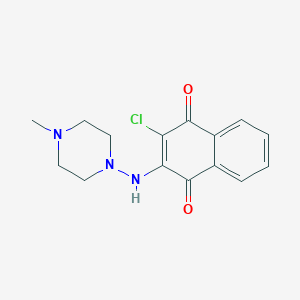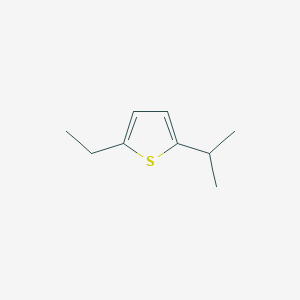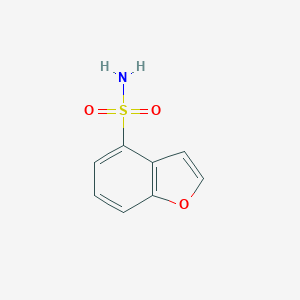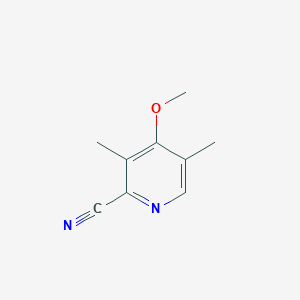
Lavandulyl acetate
Overview
Description
(+/-)-Lavandulyl acetate analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Lavandulyl acetate is a natural product found in Alpinia galanga and Lavandula angustifolia with data available.
Mechanism of Action
Lavandulyl acetate is a component of lavender oil and is known for its potential biological activities. This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to exhibit larvicidal activity against malaria mosquitoes . .
Mode of Action
It is known that this compound interacts with its targets, leading to changes in their biological functions
Biochemical Pathways
This compound is a monoterpenoid, which are secondary metabolites synthesized through the mevalonate (MVA) pathway . The MVA pathway occurs in the cytosol and peroxisomes, producing a variety of terpenes . The first step of the MVA pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and the second by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) .
Pharmacokinetics
A study on linalool, a principal active ingredient in lavender essential oil, has developed a method for characterizing its oral pharmacokinetics in humans . Similar studies on this compound could provide insights into its ADME properties and their impact on bioavailability.
Result of Action
Its larvicidal activity suggests that it may induce changes in the biological functions of its targets, leading to their death
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the composition of lavender essential oil, including the content of this compound, can vary depending on the geographical area, occurrence, and morphogenetic factors
Biochemical Analysis
Biochemical Properties
Lavandulyl acetate is a monoterpenoid, a class of terpenes that consists of two isoprene units . It is involved in the biosynthesis of other complex isoprenoids
Cellular Effects
It has been suggested that this compound, like other components of lavender oil, may have potential effects on various types of cells
Molecular Mechanism
It is known to be involved in the biosynthesis of other complex isoprenoids
Temporal Effects in Laboratory Settings
It has been observed that the volatile compounds in lavender, including this compound, show a regular change over time with sequential and successive blossoms .
Metabolic Pathways
This compound is part of the monoterpenoid biosynthesis pathway, which is a subset of the larger terpenoid backbone biosynthesis pathway . It is synthesized from geranyl diphosphate (GPP), a common precursor in the biosynthesis of monoterpenes .
Subcellular Localization
It is known that the enzymes involved in the biosynthesis of monoterpenes like this compound are located in the plastids
Properties
IUPAC Name |
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNGAVZPWWXQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(COC(=O)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904865 | |
| Record name | Lavandulyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25905-14-0, 20777-39-3 | |
| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavandulyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavandulyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAVANDULYL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



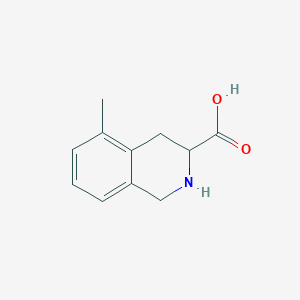
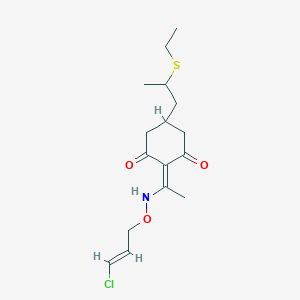
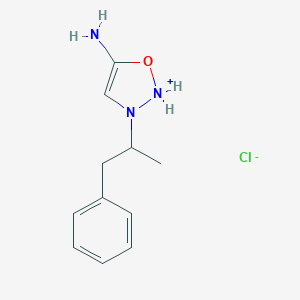
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)




